1-Bromo-5-butoxy-2-chloro-4-nitrobenzene
Overview
Description
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H11BrClNO3. It is characterized by the presence of bromine, butoxy, chlorine, and nitro functional groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-butoxy-2-chloro-4-nitrobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-Bromo-5-butoxy-2-chloro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-chloro-5-nitrobenzene: This compound has a similar structure but lacks the butoxy group, which affects its reactivity and applications.
1-Bromo-4-nitrobenzene: This compound lacks both the butoxy and chlorine groups, making it less versatile in certain chemical reactions.
1-Bromo-2-nitrobenzene: This compound lacks the butoxy and chlorine groups and has different reactivity and applications compared to this compound.
The presence of the butoxy group in this compound makes it unique and provides additional sites for chemical modification, enhancing its utility in various applications.
Properties
IUPAC Name |
1-bromo-5-butoxy-2-chloro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDUXNZIDETDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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